molecular formula C10H16ClN3 B13096900 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Cat. No.: B13096900
M. Wt: 213.71 g/mol
InChI Key: OYLAUBMCDKAICF-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a chemical compound that features a pyrimidine ring attached to a cyclohexanamine group, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride typically involves the reaction of pyrimidine derivatives with cyclohexanamine under specific conditions. One common method includes the use of a pyrimidine precursor, which undergoes nucleophilic substitution with cyclohexanamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce cyclohexylamine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of substituted products .

Scientific Research Applications

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanamine moiety provides additional steric and electronic effects, enhancing its interaction with molecular targets compared to other pyrimidine-based compounds .

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

4-pyrimidin-4-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10;/h5-9H,1-4,11H2;1H

InChI Key

OYLAUBMCDKAICF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=NC=C2)N.Cl

Origin of Product

United States

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